molecular formula C12H12N2O2S B13844514 Dapsone-13C12

Dapsone-13C12

Cat. No.: B13844514
M. Wt: 260.22 g/mol
InChI Key: MQJKPEGWNLWLTK-WCGVKTIYSA-N
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Description

Dapsone-13C12, also known as 4,4′-Diaminodiphenyl sulfone-13C12, is a labeled form of Dapsone where twelve carbon atoms are replaced with the carbon-13 isotope. Dapsone itself is a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities. It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and acne vulgaris .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapsone-13C12 involves the incorporation of carbon-13 into the Dapsone molecule. One common method is through the use of labeled benzene derivatives. The process typically involves the nitration of 13C-labeled benzene to form 13C-labeled nitrobenzene, followed by reduction to 13C-labeled aniline. This is then reacted with sulfuric acid to form 13C-labeled sulfanilic acid, which is subsequently converted to this compound through a series of reactions involving diazotization and coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as liquid-assisted grinding and spray drying are employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Dapsone-13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dapsone-13C12 is extensively used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Its applications include:

Mechanism of Action

Dapsone-13C12 exerts its effects by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication. Additionally, Dapsone has anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the effect of eosinophil peroxidase on mast cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dapsone-13C12 is unique due to its labeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to penetrate the blood-brain barrier and its broad-spectrum antibacterial and anti-inflammatory properties further distinguish it from other similar compounds .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

260.22 g/mol

IUPAC Name

4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

MQJKPEGWNLWLTK-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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